molecular formula C9H8N2O2 B125572 n-(4-Cyanophenyl)glycine CAS No. 42288-26-6

n-(4-Cyanophenyl)glycine

Cat. No. B125572
CAS RN: 42288-26-6
M. Wt: 176.17 g/mol
InChI Key: KJRQMXRCZULRHF-UHFFFAOYSA-N
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Patent
US09086390B2

Procedure details

54.0 g (0.46 mol) of 4-aminobenzonitrile and 106.5 g (0.92 mol) of sodium chloroacetate were suspended in 750 mL of water, and the resulting mixture was stirred at reflux temperature for 4 hours. After cooling to room temperature, pH was adjusted to 8-9 with sodium bicarbonate. The resulting solution was washed with 2×200 mL of ethyl acetate, and 5M hydrochloric acid was added to the aqueous phase until pH=3. The precipitated solid was isolated by filtration, washed with 100 mL of water and dried to yield 57.1 g of 2-(4-cyanophenylamino)acetic acid as an off-white solid. Yield: 70.9%. Purity (HPLC, method 3): 88.4%.
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
106.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.Cl[CH2:11][C:12]([O-:14])=[O:13].[Na+].C(=O)(O)[O-].[Na+]>O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:4]=1)#[N:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
54 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
106.5 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The resulting solution was washed with 2×200 mL of ethyl acetate, and 5M hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the aqueous phase until pH=3
CUSTOM
Type
CUSTOM
Details
The precipitated solid was isolated by filtration
WASH
Type
WASH
Details
washed with 100 mL of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 57.1 g
YIELD: PERCENTYIELD 70.9%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.